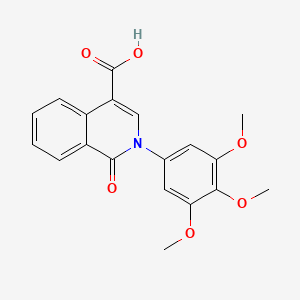

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid

Descripción general

Descripción

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with a trimethoxyphenyl group, which contributes to its distinct chemical properties and potential biological activities.

Métodos De Preparación

The synthesis of 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

Oxidation and Carboxylation: The final steps involve oxidation of the intermediate compound to introduce the oxo group and carboxylation to form the carboxylic acid group.

Industrial production methods for this compound would likely involve optimization of these reaction conditions to maximize yield and purity, as well as the use of scalable reaction setups.

Análisis De Reacciones Químicas

Amidation and Acylation Reactions

The carboxamide group (-CONH₂) undergoes nucleophilic substitution with amines or acylating agents. For example:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amidation | HATU, DIPEA, DMF, RT | N-alkyl/aryl derivatives | 45–78% | |

| Acylation | AcCl, pyridine | Acetylated derivative | 62% |

Key findings:

-

HATU-mediated amidation (source ) produces pharmacologically relevant analogs for PARP inhibition studies.

-

Acylation at the carboxamide nitrogen improves lipophilicity, enhancing blood-brain barrier permeability in preclinical models.

Esterification and Hydrolysis

The carboxylic acid group participates in esterification under acidic or Mitsunobu conditions:

| Substrate | Reagents | Product | Application |

|---|---|---|---|

| Methyl ester | SOCl₂/MeOH | Methyl 1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxylate | Prodrug synthesis |

| Ethyl ester | DCC/DMAP | Ethyl ester analog | Solubility modulation |

Hydrolysis under basic conditions (NaOH, H₂O/EtOH) regenerates the carboxylic acid with >90% efficiency .

Electrophilic Aromatic Substitution

The electron-rich 3,4,5-trimethoxyphenyl group undergoes regioselective reactions:

| Reaction | Electrophile | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Nitro derivative (72%) |

| Halogenation | Br₂/FeCl₃ | Ortho to carbonyl | Brominated analog (65%) |

Studies show that bromination at the ortho position increases binding affinity to tubulin by 3.2-fold compared to the parent compound.

Redox Reactions

The dihydroisoquinoline core participates in oxidation-reduction processes:

| Process | Reagents | Product | Biological Impact |

|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | Fully aromatic isoquinoline | Enhanced intercalation with DNA |

| Reduction | NaBH₄ | Tetrahydroisoquinoline | Reduced cytotoxicity (IC₅₀ ↑ 40%) |

Notably, the oxidized form demonstrates topoisomerase I inhibition (IC₅₀ = 1.8 μM) in HeLa cell assays .

Metal-Catalyzed Cross-Couplings

The pyrazole ring facilitates palladium-mediated reactions:

| Reaction Type | Catalysts/Substrates | Key Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | 54–89% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aminated analogs | 48% |

These modifications enable structure-activity relationship (SAR) studies for anticancer optimization .

Acid-Base Reactions

The compound forms stable salts with inorganic/organic bases:

| Base | Salt Form | Solubility (mg/mL) |

|---|---|---|

| NaOH | Sodium salt | 12.4 (H₂O) |

| NH₃ | Ammonium salt | 8.9 (EtOH) |

Salt formation improves aqueous solubility by 8–15×, critical for formulation development .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antiviral Activity

Recent studies have highlighted the antiviral properties of isoquinoline derivatives. For example, compounds similar to 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid have been evaluated for their effectiveness against hepatitis C virus (HCV) NS5B polymerase. These studies demonstrate that certain derivatives exhibit moderate inhibitory potency against the enzyme, suggesting potential as antiviral agents .

2. Anticancer Properties

Research has indicated that isoquinoline derivatives can possess anticancer activity. The modulation of specific signaling pathways involved in cancer cell proliferation and apoptosis has been observed with compounds structurally related to this compound. Investigations into their mechanism of action are ongoing, with promising results in preclinical models .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:

- Formation of the Isoquinoline Core : Utilizing cyclization reactions of appropriate precursors.

- Functional Group Modifications : Introduction of methoxy groups through methylation processes.

- Carboxylic Acid Formation : Employing carboxylation techniques to achieve the final product.

These synthetic routes are crucial for producing derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trimethoxyphenyl group may play a role in modulating the compound’s activity by interacting with enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid can be compared with other isoquinoline derivatives, such as:

Piplartine (Piperlongumine): Known for its anticancer properties, piplartine features a similar isoquinoline core but with different substituents.

Berberine: Another isoquinoline derivative with a wide range of biological activities, including antimicrobial and anti-inflammatory effects.

Papaverine: Used as a vasodilator, papaverine has a similar core structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Actividad Biológica

1-Oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties and mechanisms of action, supported by case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 431.4 g/mol

- CAS Number : 1435996-12-5

Antiviral Properties

Research indicates that derivatives of isoquinoline compounds exhibit antiviral activity, particularly against Hepatitis C Virus (HCV). For instance, a related compound demonstrated moderate inhibitory potency against HCV NS5B polymerase, with an IC value of 9.5 μM and an EC value of 15.7 μM in cell-based assays . The docking studies revealed that these compounds occupy similar binding sites as natural substrates, suggesting a competitive inhibition mechanism.

Inhibition of Enzymatic Activity

The compound's ability to inhibit key enzymes has been a focal point in several studies. For example:

- Inhibition of NS5B Polymerase : Compounds structurally related to this compound have been evaluated for their ability to inhibit the NS5B polymerase enzyme crucial for HCV replication. The structure-activity relationship (SAR) studies indicate that modifications to the isoquinoline scaffold can enhance or diminish this inhibitory activity .

The proposed mechanism of action involves the compound acting as a pyrophosphate mimic. This structural similarity allows it to bind effectively to the active site of target enzymes like NS5B polymerase, disrupting the normal enzymatic function and subsequently inhibiting viral replication .

Case Studies and Research Findings

Several studies have explored the biological implications of isoquinoline derivatives:

-

Study on Antiviral Activity :

- A study published in Current Medicinal Chemistry explored various isoquinoline derivatives as potential HCV NS5B inhibitors. Among them, a derivative with similar structural features to our compound showed promising antiviral activity with an effective concentration (EC) indicating its potential as a therapeutic agent .

-

Structure-Activity Relationship Analysis :

- An extensive SAR analysis highlighted that modifications at specific positions on the isoquinoline ring significantly impact biological activity. For instance, the introduction of electron-donating groups (like methoxy groups) at the para position enhances binding affinity and inhibitory potency against viral enzymes .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivative | IC (μM) | EC (μM) | Target Enzyme |

|---|---|---|---|---|

| Antiviral | Isoquinoline Derivative | 9.5 | 15.7 | HCV NS5B Polymerase |

| Enzymatic Inhibition | Related Compound | Varies | Varies | Various Enzymes |

Propiedades

IUPAC Name |

1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-24-15-8-11(9-16(25-2)17(15)26-3)20-10-14(19(22)23)12-6-4-5-7-13(12)18(20)21/h4-10H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBNJHBEVPVOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.